Aluminum potassium sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

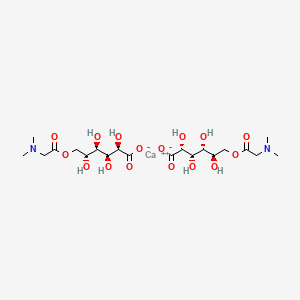

Aluminum potassium sulfate, commonly known as potassium alum, is a chemical compound with the formula KAl(SO₄)₂·12H₂O. It is a double sulfate of aluminum and potassium and is often encountered in its dodecahydrate form. This compound is widely used in various industries due to its unique properties, such as its ability to form large, transparent crystals and its solubility in water .

準備方法

Synthetic Routes and Reaction Conditions

Aluminum potassium sulfate can be synthesized through several methods. One common laboratory method involves the reaction of potassium sulfate with aluminum sulfate in an aqueous solution. The reaction is typically carried out by dissolving equimolar amounts of potassium sulfate and aluminum sulfate in water, followed by crystallization upon cooling .

Another method involves the use of recycled aluminum cans. In this process, aluminum is reacted with potassium hydroxide and sulfuric acid in sequence. The aluminum is first oxidized by potassium hydroxide to form tetrahydroxoaluminate(III) anion, which is then acidified to produce aluminum hydroxide. This hydroxide is further reacted with sulfuric acid to form aluminum sulfate, which then reacts with potassium sulfate to yield this compound .

Industrial Production Methods

Industrially, this compound is produced by treating bauxite ore with sulfuric acid to obtain aluminum sulfate. This aluminum sulfate is then reacted with potassium sulfate to form this compound. The crystallization process is controlled to obtain the desired dodecahydrate form .

化学反応の分析

Types of Reactions

Aluminum potassium sulfate undergoes various chemical reactions, including:

Oxidation and Reduction: Aluminum in the compound can undergo oxidation-reduction reactions, particularly in the presence of strong acids or bases.

Substitution: The aluminum ion in this compound can be substituted by other trivalent metal ions such as chromium(III) to form different alums.

Common Reagents and Conditions

Oxidation: Potassium hydroxide is used to oxidize aluminum to form tetrahydroxoaluminate(III) anion.

Reduction: Sulfuric acid is used to reduce the tetrahydroxoaluminate(III) anion to aluminum hydroxide.

Substitution: Chromium(III) ions can replace aluminum ions under controlled conditions to form chromium-aluminum alum.

Major Products Formed

Aluminum Hydroxide: Formed during the intermediate steps of the synthesis.

Chromium-Aluminum Alum: Formed when chromium(III) ions substitute aluminum ions in the compound.

科学的研究の応用

Aluminum potassium sulfate has a wide range of applications in scientific research:

Chemistry: Used as a mordant in dyeing processes and as a flocculant in water purification.

Biology: Employed in the preparation of Mayer’s hematoxylin solution for staining biological tissues.

Medicine: Used as an astringent and antiseptic in various medical formulations.

Industry: Utilized in leather tanning, paper manufacturing, and as a fireproofing agent for textiles.

作用機序

The primary mechanism of action of aluminum potassium sulfate is its astringent property. It induces coagulation in superficial tissue layers, leading to the formation of a crust. This is achieved by neutralizing the charges on plasma proteins, causing blood to coagulate . Additionally, as an adjuvant in vaccines, it enhances the immune response by facilitating the slow release of antigens at the injection site, thereby prolonging immune system stimulation .

類似化合物との比較

Aluminum potassium sulfate belongs to a class of compounds known as alums. Similar compounds include:

Sodium Aluminum Sulfate: Used in baking powder and as a food additive.

Ammonium Aluminum Sulfate: Employed in water purification and as a mordant in dyeing.

Chromium Aluminum Sulfate: Used in tanning and as a mordant

Uniqueness

This compound is unique due to its high solubility in water, ability to form large transparent crystals, and its wide range of applications across different fields. Its dodecahydrate form is particularly valued for its stability and ease of handling .

特性

CAS番号 |

15007-61-1 |

|---|---|

分子式 |

AlH2KO4S |

分子量 |

164.16 g/mol |

IUPAC名 |

aluminum;potassium;disulfate |

InChI |

InChI=1S/Al.K.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4) |

InChIキー |

VWRKUHIZDIMTAF-UHFFFAOYSA-N |

SMILES |

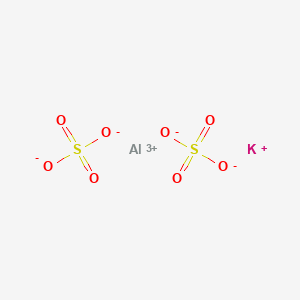

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[K+] |

正規SMILES |

OS(=O)(=O)O.[Al].[K] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Poly[titanium(IV) n-butoxide]](/img/structure/B1171852.png)